molecular formula C30H30Cl2N2O6 B15192886 Pyrrolo(3,4-c)pyrrole-2,5(1H,4H)-dicarboxylic acid, 3,6-bis(4-chlorophenyl)-1,4-dioxo-, bis(1,1-dimethylpropyl) ester CAS No. 209129-65-7

Pyrrolo(3,4-c)pyrrole-2,5(1H,4H)-dicarboxylic acid, 3,6-bis(4-chlorophenyl)-1,4-dioxo-, bis(1,1-dimethylpropyl) ester

Cat. No.: B15192886
CAS No.: 209129-65-7
M. Wt: 585.5 g/mol
InChI Key: SEDXGGQZJPEEFO-UHFFFAOYSA-N
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Description

The compound Pyrrolo(3,4-c)pyrrole-2,5(1H,4H)-dicarboxylic acid, 3,6-bis(4-chlorophenyl)-1,4-dioxo-, bis(1,1-dimethylpropyl) ester is a pyrrolopyrrole derivative characterized by a fused bicyclic core structure with two 4-chlorophenyl substituents at the 3,6-positions and bulky bis(1,1-dimethylpropyl) ester groups at the 2,5-positions. This structural configuration confers unique electronic and steric properties, making it relevant for applications in materials science, particularly as a functional dye or organic semiconductor. The 4-chlorophenyl groups enhance electron-withdrawing effects, while the neopentyl (1,1-dimethylpropyl) esters improve solubility in nonpolar solvents .

Properties

CAS No.

209129-65-7

Molecular Formula

C30H30Cl2N2O6

Molecular Weight

585.5 g/mol

IUPAC Name

bis(2-methylbutan-2-yl) 1,4-bis(4-chlorophenyl)-3,6-dioxopyrrolo[3,4-c]pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C30H30Cl2N2O6/c1-7-29(3,4)39-27(37)33-23(17-9-13-19(31)14-10-17)21-22(25(33)35)24(18-11-15-20(32)16-12-18)34(26(21)36)28(38)40-30(5,6)8-2/h9-16H,7-8H2,1-6H3

InChI Key

SEDXGGQZJPEEFO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)N1C(=C2C(=C(N(C2=O)C(=O)OC(C)(C)CC)C3=CC=C(C=C3)Cl)C1=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

Pyrrolo(3,4-c)pyrrole-2,5(1H,4H)-dicarboxylic acid, 3,6-bis(4-chlorophenyl)-1,4-dioxo-, bis(1,1-dimethylpropyl) ester is a complex organic compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C30H30Cl2N2O6
  • CAS Number : 209129-65-7
  • Molecular Weight : 570.48 g/mol

The compound features a pyrrolo[3,4-c]pyrrole core structure with multiple functional groups that enhance its chemical reactivity and biological activity. The presence of chlorophenyl substituents contributes to its electronic properties, making it a candidate for various applications in organic electronics and pharmaceuticals.

Biological Activities

Research indicates that derivatives of pyrrolo[3,4-c]pyrrole exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that pyrrolo[3,4-c]pyrrole derivatives can inhibit the growth of various cancer cell lines. For instance, specific derivatives demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
  • Antimicrobial Properties : Some derivatives have been evaluated for their antimycobacterial activity. Compounds showed effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating strong potential for treatment .
  • Antiviral Activity : Research on pyrrolo[3,4-c]pyrrole derivatives has also highlighted their antiviral properties. Certain compounds exhibited moderate activity against HIV-1 replication .

Synthesis Methods

The synthesis of pyrrolo(3,4-c)pyrrole derivatives typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing various aldehydes and ketones to form the pyrrole structure.
  • Esterification : Converting carboxylic acids into esters to enhance solubility and bioavailability.
  • Functional Group Modification : Introducing halogenated phenyl groups to modify electronic properties.

Case Study 1: Anticancer Activity

A study by Kalai et al. synthesized a derivative of pyrrolo[3,4-c]pyrrole and assessed its cytotoxicity against ovarian and breast cancer cell lines. The results indicated significant anticancer potential with an IC50 value indicating effective inhibition at low concentrations .

Case Study 2: Antimycobacterial Activity

In another investigation, pyrrolo[3,4-c]pyrrole derivatives were tested against Mycobacterium tuberculosis. The study revealed that specific compounds exhibited MIC values lower than 0.15 µM, demonstrating promising results for potential therapeutic applications in treating tuberculosis .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrroleContains bromophenyl groupsEnhanced reactivity due to bromine's electronegativity
Pyrrolo[3,4-c]pyrrole hydroxamic acid derivativesHydroxamic acid functionalityPotential for metal chelation and enzyme inhibition
Chromeno[3,4-c]pyrrolesDifferent heterocyclic frameworkExhibits distinct biological activities related to chromene structures

This comparative analysis highlights the structural diversity among pyrrolo[3,4-c]pyrrole derivatives and their potential versatility in both chemical reactivity and biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[3,4-c]pyrrole derivatives vary in substituents and ester groups, significantly altering their physicochemical properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrrolo[3,4-c]pyrrole Derivatives

Compound Name Substituents (3,6-positions) Ester Groups (2,5-positions) Key Properties References
Target Compound 4-Chlorophenyl Bis(1,1-dimethylpropyl) High solubility in organic solvents; electron-withdrawing Cl groups enhance charge transport.
3,6-Diphenyl analog Phenyl Bis(1,1-dimethylethyl) (tert-butyl) Crystalline structure with π-π stacking; tert-butyl esters reduce steric hindrance compared to neopentyl.
3,6-Bis(4-bromophenyl) analog 4-Bromophenyl Diethyl Bromine increases molecular weight and polarizability; diethyl esters lower thermal stability.
3,6-Di(thiophen-2-yl) analog Thiophen-2-yl Bis(1,1-dimethylethyl) Thiophene substituents improve π-conjugation and absorption in visible spectrum (λmax ~500 nm).
3,6-Bis(4-dodecyl-2-thienyl) analog 4-Dodecylthienyl Long alkyl chains enhance solubility in polymers; thienyl groups broaden absorption for photovoltaic applications.

Key Findings :

Substituent Effects :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl, 4-bromophenyl) stabilize the LUMO energy level, enhancing n-type semiconductor behavior. Chlorine offers a balance between electronegativity and molecular weight, whereas bromine increases polarizability but adds bulk .
  • Aromatic vs. Heteroaromatic Substituents : Thiophen-2-yl groups extend conjugation, shifting absorption maxima to longer wavelengths (~500 nm) compared to phenyl-substituted analogs (~450 nm) .

Ester Group Influence: Neopentyl vs. tert-Butyl Esters: Neopentyl esters (bis(1,1-dimethylpropyl)) introduce greater steric bulk than tert-butyl groups, reducing crystallinity but improving solubility in nonpolar solvents like toluene . Alkyl vs. Aromatic Esters: Diethyl esters (e.g., in 4-bromophenyl analog) lower thermal stability (decomposition ~200°C) compared to tert-butyl esters (>250°C) .

Applications: Thiophene-substituted derivatives are prioritized in organic photovoltaics due to broad absorption .

Q & A

Q. Key Structural and Experimental Data

ParameterValueSource
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Pyrrole-Core)<7°
Ester Hydrolysis Yield72–85%
Solubility in DMF12.5 mg/mL

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